molecular formula C26H21NO4S2 B5158565 4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-ETHOXYPHENYL 1-NAPHTHOATE

4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-ETHOXYPHENYL 1-NAPHTHOATE

Cat. No.: B5158565
M. Wt: 475.6 g/mol
InChI Key: ZEDZVLRCDVPXOG-KQWNVCNZSA-N
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Description

4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxyphenyl group, and a naphthoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate typically involves multiple steps. One common approach is the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro (naphthalene-2,1’-cyclohexane) with allylisothiocyanate to form an intermediate thiourea. This intermediate then undergoes cyclization in the presence of a base to yield the desired thiazolidinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, would apply to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may have therapeutic potential due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate involves its interaction with molecular targets such as enzymes and proteins. The thiazolidinone ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The ethoxyphenyl and naphthoate groups may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate is unique due to its combination of a thiazolidinone ring, an ethoxyphenyl group, and a naphthoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[2-ethoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4S2/c1-3-14-27-24(28)23(33-26(27)32)16-17-12-13-21(22(15-17)30-4-2)31-25(29)20-11-7-9-18-8-5-6-10-19(18)20/h3,5-13,15-16H,1,4,14H2,2H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDZVLRCDVPXOG-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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